molecular formula C11H7N3O3 B8376970 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid

Cat. No. B8376970
M. Wt: 229.19 g/mol
InChI Key: CNRSTLJLARGBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7N3O3 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H7N3O3/c15-11(16)8-3-6(4-17-8)9-7-1-2-12-10(7)14-5-13-9/h1-5H,(H,15,16)(H,12,13,14)

InChI Key

CNRSTLJLARGBED-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=COC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

600 mg [2.82 mMols] of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde was dissolved in 5.0 mL of DMSO/2.0 mL of water and stirred with 210 mg [1.75 mMols] of sodium dihydrogen phosphate, reducing the temperature as cold as possible so as not to effect crystallization. 532 mg sodium chlorite [5.88 mMols] in 4.0 mL of water was slowly added dropwise to this stirring solution. Solution was allowed to warm to ambient temperature and diluted with water to effect precipitation. The fine flocculent material was centrifuged down and washed with water and re-centrifuged. The oily pellet was transferred to a RB with acetonitrile and the solvents were removed under reduced pressure. The residue was stirred with a mixture of MTBE/acetonitrile (4:1) overnight and the powder isolated in the morning via suction filtration, washed with the same mixture and air dried. The material, (yield 64.6%) a beige powder, was utilized without further purification. LC/MS m+1 230/m−1 228.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
532 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64.6%

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